4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine
CAS No.: 1019117-30-6
Cat. No.: VC2909251
Molecular Formula: C11H11FN2S2
Molecular Weight: 254.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019117-30-6 |
|---|---|
| Molecular Formula | C11H11FN2S2 |
| Molecular Weight | 254.4 g/mol |
| IUPAC Name | 4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H11FN2S2/c12-9-3-1-8(2-4-9)5-15-6-10-7-16-11(13)14-10/h1-4,7H,5-6H2,(H2,13,14) |
| Standard InChI Key | XXLUMPMEWNMSBI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSCC2=CSC(=N2)N)F |
| Canonical SMILES | C1=CC(=CC=C1CSCC2=CSC(=N2)N)F |
Introduction
Chemical Identity and Fundamental Properties
4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine represents a specialized thiazole derivative featuring a fluorinated benzyl group and a sulfur linkage. This section details its basic identification parameters and chemical characteristics that define its behavior in various applications.
Identification Parameters
The compound 4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine is formally identified through several standard chemical identifiers. Table 1 summarizes these key identification parameters that uniquely distinguish this compound from other related molecules.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 1019117-30-6 |
| Molecular Formula | C₁₁H₁₁FN₂S₂ |
| Molecular Weight | 254.4 g/mol |
| IUPAC Name | 4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-amine |
| PubChem Compound ID | 42281853 |
These standardized identifiers enable precise tracking and referencing of the compound across chemical databases and research literature, facilitating further investigation into its properties and applications.
Structural Characteristics
The molecular structure of 4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine consists of three primary structural components: a 2-aminothiazole ring, a sulfanylmethyl linker, and a 4-fluorobenzyl group. Figure 1 represents the structural formula of the compound.
The structural representation can be characterized through several notation systems as shown in Table 2.
Table 2: Structural Representation Systems
| Representation System | Value |
|---|---|
| Standard InChI | InChI=1S/C11H11FN2S2/c12-9-3-1-8(2-4-9)5-15-6-10-7-16-11(13)14-10/h1-4,7H,5-6H2,(H2,13,14) |
| Standard InChIKey | XXLUMPMEWNMSBI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSCC2=CSC(=N2)N)F |
| Canonical SMILES | C1=CC(=CC=C1CSCC2=CSC(=N2)N)F |
The 2-aminothiazole core is a critical feature, as this heterocyclic system has been widely studied for its diverse biological activities. The 4-position of the thiazole ring bears a thioether linkage that connects to the 4-fluorobenzyl group, which may contribute to specific binding interactions with biological targets.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine is essential for predicting its behavior in various experimental conditions and potential applications.
Physical Properties
While comprehensive experimental data on physical properties is limited, theoretical and predicted values based on structural analysis provide useful insights into the compound's behavior. These properties have significant implications for its solubility, bioavailability, and formulation considerations.
The thiazole ring with its amino substituent contributes to moderate polarity, while the fluorinated aromatic ring introduces lipophilic character. This balance between hydrophilic and lipophilic moieties is significant for membrane permeability in biological systems.
Reactivity Profile
The reactivity of 4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine can be predicted based on its structural components:
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The 2-amino group on the thiazole ring represents a primary amine that can participate in various reactions including acylation, alkylation, and condensation reactions.
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The thiazole ring itself is an electron-rich heterocycle that can undergo electrophilic aromatic substitution reactions, though with reduced reactivity compared to benzene due to the presence of heteroatoms.
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The thioether linkage (sulfanylmethyl) can undergo oxidation to sulfoxides and sulfones under appropriate oxidizing conditions.
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The fluorine atom on the benzyl group introduces unique electronic effects that can influence reactivity and binding interactions.
Understanding these reactive sites is crucial for developing synthetic modifications and predicting metabolic transformations in biological systems.
Synthesis Methods
The synthesis of 4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine can be approached through several strategic routes, informed by general methodologies for thiazole synthesis and specific functionalization techniques.
General Synthetic Approaches to Aminothiazoles
The 2-aminothiazole core structure is commonly synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or its derivatives. This foundational method provides a versatile platform for accessing various substituted 2-aminothiazoles .
Based on the synthetic approaches observed for related compounds, the following general scheme can be proposed:
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Synthesis of the 2-aminothiazole core structure
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Functionalization at the 4-position with a suitable leaving group
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Nucleophilic substitution with an appropriate thiol reagent to introduce the thioether linkage
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine likely depends on specific structural features:
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The 2-amino group on the thiazole ring often serves as a hydrogen bond donor in protein binding interactions
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The thiazole ring provides a rigid scaffold that can present key functional groups in specific orientations
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The thioether linkage introduces conformational flexibility while maintaining a hydrophobic character
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The fluorine substituent on the benzyl group can enhance metabolic stability and increase binding affinity through polar interactions
These structure-activity relationships could guide further optimization and development of derivatives with enhanced biological properties.
Research Status and Future Directions
Current Research Limitations
Research specifically focused on 4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine remains limited, with few comprehensive studies addressing its synthesis, characterization, and biological evaluation. This represents a significant gap in the literature that could be addressed through targeted research initiatives.
The compound's potential applications in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer research, warrant further investigation. Systematic studies exploring structure-activity relationships and mechanism of action would be valuable contributions to the field.
Future Research Opportunities
Several promising research directions could advance our understanding of 4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine:
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Development of efficient and scalable synthetic routes to facilitate access to the compound and its derivatives
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Comprehensive biological screening to identify specific targets and mechanisms of action
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Structural modification studies to optimize biological activity and pharmacokinetic properties
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Investigation of potential applications beyond medicinal chemistry, such as in materials science or as synthetic intermediates
The unique structural features of this compound make it an interesting candidate for exploration in diverse scientific domains.
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